molecular formula C6H11Br B151954 (Bromomethyl)cyclopentane CAS No. 3814-30-0

(Bromomethyl)cyclopentane

Cat. No. B151954
CAS RN: 3814-30-0
M. Wt: 163.06 g/mol
InChI Key: XYZUWOHEILWUID-UHFFFAOYSA-N
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Description

(Bromomethyl)cyclopentane is a compound that features a cyclopentane ring with a bromomethyl group attached to it. This structure is a key intermediate in various synthetic organic reactions and has been studied for its unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of bromomethyl-substituted cyclopentanes can be achieved through radical-mediated annulation processes. For instance, a radical chain addition of allyl bromides to alkenylcyclopropanes results in [3+2] annulation, forming 2-bromomethyl-alkenylcyclopentanes in good yields. This process involves cyclopropylcarbinyl radical-ring-opening and 5-exo-radical cyclization, followed by β-fragmentation of a bromine radical to enable the formal cycloaddition .

Molecular Structure Analysis

The molecular structure of bromocyclopentane has been investigated using techniques such as gas-phase electron diffraction. Studies have shown that the conformer with the cyclopentane ring adopting an envelope form with the bromine atom in the axial position is more stable than the equatorial form. The thermal averaged puckering amplitude for the five-membered ring and the averaged C–C bond length were determined to be significant for understanding the molecule's behavior .

Chemical Reactions Analysis

Bromomethyl cyclopentane derivatives can participate in various chemical reactions. For example, the reaction of 1-bromo-2-(chloromethyl)bicyclo[1.1.0]butane with methyllithium leads to the formation of cyclopentadiene, with tricyclo[2.1.0.0^1,3]pentane as an intermediate. This intermediate can be trapped to give other products, indicating the versatility of bromomethyl cyclopentane derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl cyclopentane derivatives are influenced by the presence of the bromine atom. The electron diffraction studies mentioned earlier provide insights into the molecule's conformational preferences and stability. Additionally, the reactivity of these compounds in various chemical reactions, such as cyclopropanation and annulation, demonstrates their utility in constructing complex molecular architectures .

Scientific Research Applications

  • Catalysis in Cross-Coupling Reactions : (Bromomethyl)cyclopentane derivatives, such as tetrakis(diphenylphosphinomethyl)cyclopentane, are used in palladium-catalyzed cross-coupling reactions. These reactions are highly efficient, achieving high turnover numbers, and are utilized in the addition of aryl bromides to arylboronic acids (Feuerstein et al., 2001).

  • Synthesis of Cyclopentane Derivatives : (Bromomethyl)cyclopentane is used in the preparation of various cyclopentane derivatives. For instance, the reactions of bromomethyl cyclopent-1-enyl sulfone with dimethyl malonate and malononitrile lead to products of Michael-induced Ramberg-Bäcklund reaction, producing functionalized derivatives of methylidenecyclopentane (Vasin et al., 2012).

  • Inclusion Complex Studies : Research on inclusion complexes, particularly those involving cyclodextrins, has used (Bromomethyl)cyclopentane derivatives. These studies focus on understanding the host/guest interactions and geometries in such complexes (Ivanov et al., 1996).

  • Electrochemical Studies : (Bromomethyl)cyclopentane and its derivatives are also subjects in electrochemical studies. For example, research on the electrochemical reduction of 1,5-dihalopentanes at carbon electrodes in dimethylformamide has been carried out to understand the intramolecular cyclization processes (Pritts & Peters, 1994).

  • Synthesis of Novel Organic Compounds : It's also used in the synthesis of unique organic compounds, such as bromocyclococanol, which features a novel carbon skeleton with fused cyclopropane–cyclopentane rings (Brito et al., 2002).

  • Development of Asymmetric Synthesis Techniques : The compound is involved in the asymmetric synthesis of cyclopentane derivatives, demonstrating its versatility in organic synthesis and stereochemistry (Hiroi & Arinaga, 1994).

Safety And Hazards

Safety data indicates that (Bromomethyl)cyclopentane is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

bromomethylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c7-5-6-3-1-2-4-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZUWOHEILWUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508114
Record name (Bromomethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Bromomethyl)cyclopentane

CAS RN

3814-30-0
Record name (Bromomethyl)cyclopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3814-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Bromomethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
ED Longton, S Bagrodia, EC Lutz… - The Journal of …, 1987 - ACS Publications
NMR spectrometer. The boiling points reported are uncorrected. All manipulations were done in polyethylene ware since (HF)„-pyridine is corrosiveto glass. l-Bromo-2-…
Number of citations: 2 pubs.acs.org
K Somekawa, M Nomura, S Aoki, S Noma… - Organic preparations …, 1993 - Taylor & Francis
Recently it was reported that certain cycloalkanepolycarboxylic acids and some of its derivatives display several types of functions, eg antitumor activity,'binding ability with several metal …
Number of citations: 5 www.tandfonline.com
EA Wappes, MS Mubarak… - Journal of The …, 2014 - iopscience.iop.org
Cyclic voltammetry and controlled-potential (bulk) electrolysis have been employed to investigate the separate electrochemical reductions of methyl 1-bromomethyl-2-oxocyclopentane-…
Number of citations: 2 iopscience.iop.org
WM Schubert, SM Leahy Jr - Journal of the American Chemical …, 1957 - ACS Publications
Eight 1, 3-dihalides of type I were treated with sodium iodide in dimethylformamide or acetamide at temperatures ranging from 120 to 170. Six of these dihalides showed the …
Number of citations: 23 pubs.acs.org
WA Nugent, DF Taber - Journal of the American Chemical Society, 1989 - ACS Publications
“A= Cp2ZrCl2/2n-BuLi; B= Cp* ZrCl3/2Na (Hg). 6 Isolated yield after chromatography. e 1 atm of 02, 15 min; crude diol acetylated with 1: 1 pyridine/acetic anhydride prior to …
Number of citations: 168 pubs.acs.org
GW Erickson, JL Fry - The Journal of Organic Chemistry, 1980 - ACS Publications
Results The structural feature of glycol 3 which might make preparation of either of the corresponding dihalo com-pounds 1 or 2 difficult is the very sterically hindered “neopentyl-like” …
Number of citations: 16 pubs.acs.org
GA Olah, AP Fung, SC Narang… - The Journal of Organic …, 1981 - ACS Publications
Benzene, alkylbenzenes, halobenzenes, and anisóle were nitrated with silver nitrate/boron trifluoride in acetonitrile solution. Correlation of competitive rates with x-and-complex …
Number of citations: 42 pubs.acs.org
AG Sommese - 1989 - search.proquest.com
This study focused on the synthesis of bicyclic systems containing a heteroatom (either Ge or P). Part one contains the synthesis, characterization, and equilibration studies of 3-…
Number of citations: 3 search.proquest.com
NL Allinger, VB Zalkow - Journal of the American Chemical …, 1961 - ACS Publications
The cis and trans isomers of the bicyclo [5.3. 0Jdecanes (perhydroazulenes) havebeen prepared and equilibrated at various elevated temperaturesby heating with palladium catalyst. …
Number of citations: 29 pubs.acs.org
C Blankenship - 1982 - search.proquest.com
Several members of two new classes of bicyclic organosilicons, 3-silabicyclo {3.2. 1} octanes (3-SBO) and 2-silabicyclo {2.2. 1} heptanes (2-SBH), were prepared by five-and seven-step …
Number of citations: 4 search.proquest.com

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